Hydrogen tetrachloroaurate(III) xhydrate

Gold nanoparticles Colloidal synthesis Precursor comparison

Reproducible gold nanoparticle (AuNP) synthesis requires a precursor with consistent purity and hydration state to avoid batch variability. Hydrogen tetrachloroaurate(III) xhydrate, offered primarily as the trihydrate (HAuCl₄·3H₂O, CAS 16961-25-4), provides a reliable Au(III) source for both R&D and pilot-scale production. - Au content typically ≥49% w/w (≥99.9% trace metals basis), directly matching commercial reagent-grade specifications for predictable reduction kinetics. - The well-defined [AuCl₄]⁻ anion supports standardized protocols-from NaBH₄-mediated aqueous synthesis of 3-10 nm colloids to incipient wetness impregnation of 1-2 nm supported catalysts. - Bulk availability in multiple purity grades (ACS, Premion® 99.995%) ensures a scalable supply chain for applications ranging from plasmonic nanohexagons to electrocatalytic oxidation.

Molecular Formula AuCl4H3O
Molecular Weight 357.8 g/mol
Cat. No. B7972322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrogen tetrachloroaurate(III) xhydrate
Molecular FormulaAuCl4H3O
Molecular Weight357.8 g/mol
Structural Identifiers
SMILES[H+].O.Cl[Au-](Cl)(Cl)Cl
InChIInChI=1S/Au.4ClH.H2O/h;4*1H;1H2/q+3;;;;;/p-3
InChIKeyOVJUDSKPNIBLOO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HAuCl₄·xH₂O: The Benchmark Au(III) Precursor


Hydrogen tetrachloroaurate(III) xhydrate (HAuCl₄·xH₂O), commonly known as chloroauric acid hydrate, is an inorganic gold(III) coordination compound that exists primarily as the trihydrate or tetrahydrate [1]. It consists of a planar tetrachloroaurate anion ([AuCl₄]⁻) paired with a proton, forming orange-yellow hygroscopic crystals with a gold content typically ≥49% (w/w) in commercial reagent-grade material . The compound is highly soluble in water, ethanol, and ether, and serves as the most widely employed precursor for the synthesis of gold nanoparticles, supported gold catalysts, and other gold complexes [2]. Its primary utility arises from the facile reduction of the Au(III) center to metallic gold(0), enabling controlled nucleation and growth of nanostructures under a broad range of aqueous and organic conditions .

Why HAuCl₄·xH₂O Cannot Be Directly Substituted


The specific counterion, ligand field, and hydration state of HAuCl₄·xH₂O directly govern the speciation, reduction kinetics, and colloidal stability of the resulting gold nanostructures. For instance, the tetrachloroaurate anion [AuCl₄]⁻ exhibits a defined square-planar geometry and a characteristic reduction potential that differs markedly from the trigonal planar AuCl₃ species, leading to divergent nucleation and growth pathways [1]. In catalyst preparation, the chloride content from HAuCl₄ can influence the final gold particle size and dispersion, as residual chloride may act as a sintering agent or a catalytic poison; thus, direct substitution with chloride-free precursors like gold(III) acetate (Au(CH₃COO)₃) alters both gold loading efficiency and catalytic activity [2]. Furthermore, the use of alternative gold(III) salts such as potassium tetrachloroaurate (KAuCl₄) or sodium tetrachloroaurate (NaAuCl₄) can result in fundamentally different nanoparticle morphologies due to the influence of the alkali metal counterion on the ionic environment during reduction [3]. Consequently, substituting HAuCl₄·xH₂O without systematic re-optimization of reaction parameters often leads to irreproducible particle size distributions, altered catalytic performance, and compromised material properties.

HAuCl₄·xH₂O vs. Alternative Gold Precursors


Nanoparticle Size Control: HAuCl₄ vs. HAuBr₄

In a direct comparative study of room-temperature, surfactant-free gold nanoparticle synthesis, the use of HAuCl₄·xH₂O as the gold precursor enabled the generation of nanoparticles over a wider range of conditions and with distinct size control compared to the analogous bromoauric acid (HAuBr₄). Specifically, the HAuCl₄-based synthesis proceeded more rapidly and produced nanoparticles in a size range that differs significantly from the 5–30 nm range achievable with HAuBr₄ [1]. This difference is attributed to the distinct reduction kinetics of the [AuCl₄]⁻ and [AuBr₄]⁻ anions [1].

Gold nanoparticles Colloidal synthesis Precursor comparison

Catalyst Activity and Particle Size via Impregnation

The preparation of Au/Al₂O₃ catalysts via incipient wetness impregnation demonstrates that the formulation of the HAuCl₄·xH₂O impregnation solution is critical for achieving high catalytic activity and small gold particle size. Catalysts prepared using HAuCl₄ dissolved in hydrochloric acid (2 M HCl) exhibited the highest activity in glucose oxidation and produced gold particles with a mean diameter of 1–2 nm [1]. In contrast, catalysts prepared from aqueous HAuCl₄ solutions without HCl stabilization yielded larger gold particles and lower activity [1].

Gold catalysis Supported catalysts Glucose oxidation

Morphology Control in Photoreduction 3D Printing

In the fabrication of gold nanostructures via photoreduction-based additive manufacturing, the choice of gold precursor dramatically influences the final nanoparticle morphology. A direct comparison using SEM imaging revealed that 100 mM HAuCl₄·xH₂O, when processed with a femtosecond NIR laser (λ = 780 nm) and a natural polymeric matrix, yields monodispersed nanohexagons [1]. In contrast, the use of 60 mM NaAuCl₄ produced nanocubes, while 100 mM KAuCl₄ generated nanoprisms [1].

Additive manufacturing Gold nanoparticles Photoreduction

Surfactant-Free Size Tunability with NaBH₄

A comprehensive parametric study of over 130 samples demonstrated that in a surfactant-free, NaBH₄-mediated synthesis, the size of gold nanoparticles can be precisely tuned in the range of 3–10 nm by simply adjusting the NaBH₄/Au molar ratio when HAuCl₄·xH₂O is used as the precursor [1]. The study further found that the addition of common stabilizers like PVP, sodium citrate, or SDS offered no benefit for size control or catalytic activity; however, PVP enabled the synthesis of nanoparticles smaller than 3 nm even at relatively high HAuCl₄ concentrations up to 3–4 mM [1].

Gold nanocatalysts Surfactant-free synthesis Size control

Cost Advantage over Alternative Gold Salts

A comparative cost analysis of metal precursors for colloidal synthesis reveals that HAuCl₄·3H₂O is among the more economically favorable gold salts on a per-gram or per-mole basis. While specific pricing varies by vendor and purity grade, data compiled from Sigma-Aldrich listings indicate that HAuCl₄·3H₂O is consistently priced lower than alternatives such as AuBr₃, AuCl₃, and KAuCl₄ when normalized for gold content [1].

Gold precursor Cost analysis Procurement

Gold Loading Efficiency on Catalyst Supports

In the preparation of Au/TiO₂ catalysts by deposition-precipitation, the use of HAuCl₄·xH₂O with urea as the precipitating agent resulted in a higher amount of gold deposited on the titania support compared to the classical method using HAuCl₄ with NaOH [1]. Furthermore, an alternative method employing gold(III) acetate (Au(CH₃COO)₃) and urea was shown to deposit even more gold and yielded Cl⁻- and Na⁺-free samples, addressing the chlorine-induced sintering issues associated with HAuCl₄ [1].

Gold catalyst Deposition-precipitation Gold loading

Key Application Scenarios for HAuCl₄·xH₂O


Monodisperse Gold Nanoparticles for Catalysis and Sensing

Researchers requiring precise control over gold nanoparticle size in the 3–10 nm range without the use of interfering surfactants should employ HAuCl₄·xH₂O in a NaBH₄-mediated, additive-free aqueous synthesis [1]. The size can be tuned by adjusting the NaBH₄/Au molar ratio, providing a robust, scalable route to catalytically active gold colloids for applications such as 4-nitrophenol reduction and electrocatalytic ethanol oxidation [1].

Nanohexagon Gold Nanostructures via 3D Printing

For additive manufacturing of gold microstructures with controlled nanoparticle morphology, HAuCl₄·xH₂O is the precursor of choice when monodispersed nanohexagons are desired [2]. This application is particularly relevant for researchers developing plasmonic devices, metamaterials, or high-resolution conductive patterns using two-photon photoreduction techniques [2].

Highly Active Supported Gold Catalysts

To achieve gold catalysts with particle sizes of 1–2 nm and maximal activity for oxidation reactions (e.g., glucose to gluconic acid), HAuCl₄·xH₂O should be dissolved in 2 M HCl prior to incipient wetness impregnation on Al₂O₃ supports [3]. This protocol ensures stabilization of the [AuCl₄]⁻ ion and yields catalysts with long-term stability in batch reactions [3].

Cost-Effective Large-Scale Gold Nanoparticle Synthesis

For high-throughput or pilot-scale production of gold nanoparticles, HAuCl₄·3H₂O offers a favorable cost profile compared to alternative gold salts such as AuBr₃, AuCl₃, or KAuCl₄ [4]. Its widespread availability in various purity grades (e.g., ≥99.995% trace metals basis) makes it suitable for both exploratory research and scaled-up manufacturing processes [4].

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